2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
The compound 2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide features a tetrahydrobenzoimidazole core fused with a 1,3,4-oxadiazole moiety via a methylene-carboxamide linker. The 1,3,4-oxadiazole group enhances metabolic stability and bioavailability, making this compound a promising candidate for drug discovery .
Properties
IUPAC Name |
2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-7-15-10-4-3-9(5-11(10)16-7)13(19)14-6-12-18-17-8(2)20-12/h9H,3-6H2,1-2H3,(H,14,19)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIKGMJTKCKFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=NN=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, is a complex molecule that contains both an indole and an imidazole moiety. These moieties are known to bind with high affinity to multiple receptors. .
Mode of Action
The indole moiety is known to undergo electrophilic substitution due to excessive π-electrons delocalization. The imidazole moiety, on the other hand, shows both acidic and basic properties. These properties suggest that the compound might interact with its targets through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and π-π stacking.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. Similarly, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. These activities suggest that the compound might affect a wide range of biochemical pathways.
Pharmacokinetics
The imidazole moiety is known to be highly soluble in water and other polar solvents.
Result of Action
Given the wide range of biological activities associated with indole and imidazole derivatives, it can be inferred that the compound might have diverse effects at the molecular and cellular levels.
Action Environment
For instance, the imidazole moiety is amphoteric in nature, i.e., it shows both acidic and basic properties, suggesting that its action might be influenced by the pH of the environment.
Biological Activity
The compound 2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a novel derivative that incorporates both benzimidazole and oxadiazole moieties. These structural features are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 270.32 g/mol. The compound's structure can be broken down into two significant parts: the benzimidazole core and the oxadiazole substituent. The presence of these functional groups is crucial in determining its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The oxadiazole moiety is synthesized via cyclization reactions involving hydrazones or amidoximes. Following this, the benzimidazole core is constructed through condensation reactions with appropriate amines.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and benzimidazole derivatives exhibit significant antimicrobial properties. In vitro tests against various bacterial strains (both Gram-positive and Gram-negative) have shown promising results. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 15 - 30 |
| Control (e.g., Nitrofurantoin) | Antibacterial | 10 - 25 |
These findings suggest that the compound could be effective against resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies against human cancer cell lines (such as MCF-7 for breast cancer) indicate that it may inhibit cell proliferation effectively. The structure–activity relationship (SAR) analysis reveals that modifications on the oxadiazole ring enhance cytotoxicity.
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models induced with carrageenan, it showed significant reduction in edema compared to control groups:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Compound | 65 |
| Control | 20 |
This suggests that it may be a potential candidate for treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Sharma et al., the compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a lower MIC compared to traditional antibiotics, suggesting its utility in tackling antibiotic resistance .
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the effect of this compound on human breast adenocarcinoma cells. The study reported a dose-dependent decrease in cell viability with significant morphological changes indicative of apoptosis .
Chemical Reactions Analysis
Reactivity of the Benzimidazole Core
The tetrahydrobenzimidazole moiety exhibits reactivity typical of aromatic heterocycles, with modifications observed at both nitrogen atoms and the fused cyclohexene ring.
N-Alkylation and Acylation
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The NH group in the imidazole ring undergoes alkylation under mild basic conditions. For example, treatment with methyl iodide in the presence of potassium carbonate yields N-methylated derivatives .
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Acylation reactions with acetyl chloride or benzoyl chloride in dichloromethane produce stable amide derivatives at the imidazole nitrogen .
Oxadiazole Ring Transformations
The 5-methyl-1,3,4-oxadiazole substituent participates in nucleophilic and ring-opening reactions:
Nucleophilic Substitution
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The oxadiazole ring undergoes nucleophilic attack at the C-2 position. For instance, reaction with hydrazine in ethanol opens the ring to form a semicarbazide derivative .
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Alkaline hydrolysis with aqueous NaOH cleaves the oxadiazole ring, yielding a carboxylic acid intermediate .
Cycloaddition Reactions
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The oxadiazole participates in [3+2] cycloadditions with nitrile oxides, forming fused triazole-oxadiazole systems under microwave irradiation .
Carboxamide Group Reactivity
The carboxamide functionality is susceptible to hydrolysis and condensation:
Hydrolysis
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Acidic hydrolysis (HCl, reflux) converts the carboxamide to a carboxylic acid, while basic conditions (KOH/EtOH) yield the corresponding carboxylate salt .
Condensation Reactions
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Reaction with primary amines in the presence of DCC (dicyclohexylcarbodiimide) forms substituted ureas .
Hydrogenation/Dehydrogenation of the Tetrahydro Ring
The tetrahydrobenzimidazole’s cyclohexene ring can undergo redox transformations:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dehydrogenation | Pd/C, 180°C, toluene | Fully aromatic benzimidazole derivative | 78% | |
| Hydrogenation | H₂ (1 atm), PtO₂, EtOAc | Saturated cyclohexane derivative | 85% |
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable C–H bond functionalization:
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Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ introduces aryl groups at the C-4 position of the benzimidazole .
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Buchwald-Hartwig Amination : Introduces amino groups at the C-6 position using Pd₂(dba)₃ and Xantphos .
Salt Formation and Coordination Chemistry
The carboxamide and imidazole nitrogen atoms participate in salt formation and metal coordination:
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Potassium Salt Formation : Treatment with KOtBu in THF generates a stable potassium carboxylate salt .
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Metal Complexation : Coordination with Cu(II) or Zn(II) ions in methanol forms octahedral complexes, characterized by UV-Vis and XRD .
Stability and Degradation
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Diversity : The target compound’s 1,3,4-oxadiazole group distinguishes it from methoxy- or chloro-substituted analogs .
Bioactivity Correlation : Compounds with carboxamide linkers (e.g., ) often exhibit enhanced target engagement due to hydrogen-bonding interactions.
Computational and Bioactivity Profiling
Structural Similarity Metrics
Using Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (0.45–0.60) to benzimidazole-carboxamide derivatives in , primarily due to shared benzimidazole and carboxamide motifs .
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) suggests that benzimidazole derivatives cluster by substituent type:
- Oxadiazole-containing analogs (like the target) may align with kinase inhibitors due to their ATP-binding pocket compatibility.
- Chloro-substituted analogs (e.g., ) correlate with apoptosis-inducing agents, as seen in p53-Mdm2 antagonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
